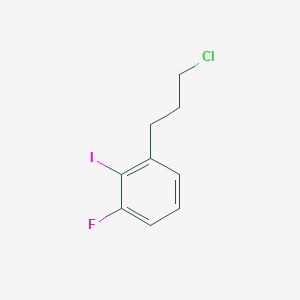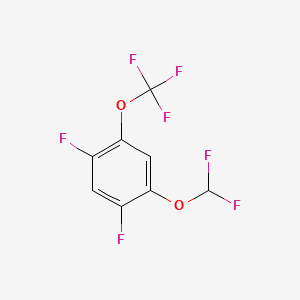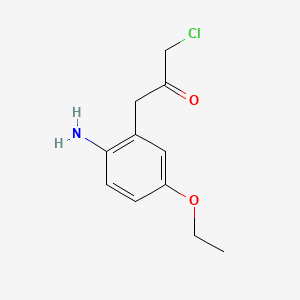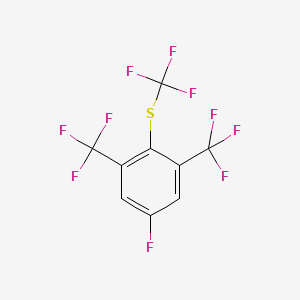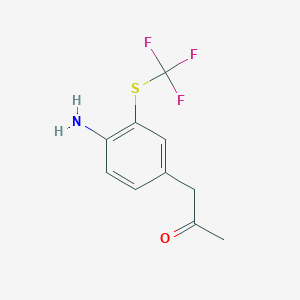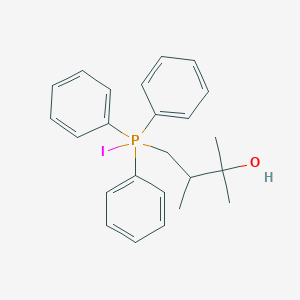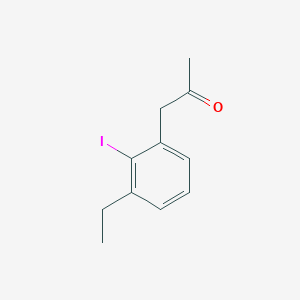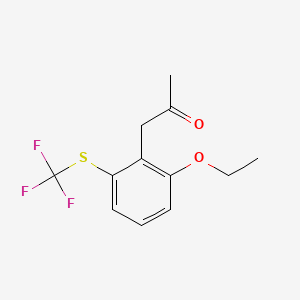
3-Nitro-6-(trifluoromethyl)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative . Other methods may involve cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of a catalyst to enhance reaction rates .
Major Products
The major products formed from these reactions include aminoquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
3-Nitro-6-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Potential use in the treatment of diseases such as malaria, cancer, and viral infections.
Industry: Used in the production of liquid crystals and as a component in various dyes.
Mécanisme D'action
The mechanism of action of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The quinoline ring structure allows it to interact with DNA and other cellular components, disrupting normal cellular processes and leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Nitro-7-(trifluoromethyl)quinolin-4-ol
- 3-Nitro-8-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which provides distinct biological activities and chemical properties compared to other similar compounds. The position of the trifluoromethyl group and the nitro group on the quinoline ring significantly influences its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H5F3N2O3 |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
3-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-1-2-7-6(3-5)9(16)8(4-14-7)15(17)18/h1-4H,(H,14,16) |
Clé InChI |
BSEYZIJJVYUXBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)

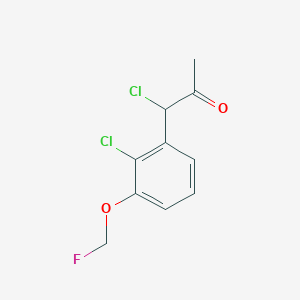
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
